IMR-1

Vue d'ensemble

Description

Applications De Recherche Scientifique

IMR-1 has several scientific research applications, including:

Mécanisme D'action

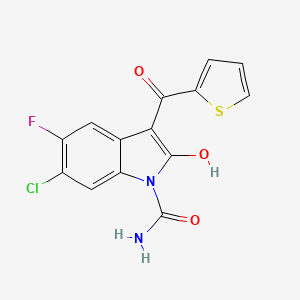

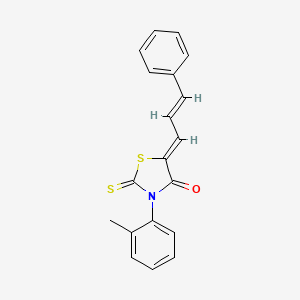

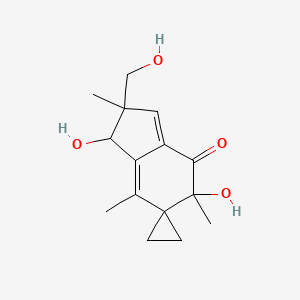

IMR-1, also known as (E)-Ethyl 2-(2-methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetate or ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate, is a novel class of Notch inhibitor .

Target of Action

The primary target of this compound is the Notch transcriptional activation complex . This complex plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound operates by preventing the recruitment of Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin . This disruption inhibits Notch target gene transcription, thereby attenuating Notch activity .

Biochemical Pathways

The Notch signaling pathway is the primary biochemical pathway affected by this compound . By inhibiting the assembly of the Notch transcriptional activation complex, this compound disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of tumorigenesis .

Pharmacokinetics

This compound is suggested to act as a prodrug for IMR-1A, most likely by increasing the solubility and cell permeability of IMR-1A . This suggests that this compound undergoes metabolism in plasma to produce its active metabolite, IMR-1A .

Result of Action

The inhibition of the Notch transcriptional activation complex by this compound leads to the suppression of Notch target gene transcription . This results in the inhibition of the growth of Notch-dependent cell lines and significant abrogation of the growth of patient-derived tumor xenografts .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : IMR-1 est synthétisé par une série de réactions chimiques impliquant la formation d'un composé ester de rhodanine. La voie de synthèse implique généralement la réaction de matières premières appropriées dans des conditions contrôlées pour obtenir le produit désiré .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques d'this compound ne soient pas largement documentées, la synthèse suit généralement les protocoles standard de synthèse organique. Le processus implique plusieurs étapes, y compris la purification et la caractérisation, afin de garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : IMR-1 subit diverses réactions chimiques, notamment:

Oxydation : this compound peut être oxydé pour former son métabolite acide, IMR-1A.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein du composé.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents substituants dans la molécule, modifiant potentiellement son activité biologique.

Réactifs et conditions courants:

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Produits majeurs:

Oxydation : Le produit principal de l'oxydation est IMR-1A, le métabolite acide de this compound.

Réduction et substitution : Les produits dépendent des réactifs et des conditions spécifiques utilisés dans les réactions.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

5. Mécanisme d'action

This compound exerce ses effets en perturbant le recrutement de Mastermind-like 1 au complexe d'activation de la transcription Notch sur la chromatine. Cette perturbation atténue la transcription des gènes cibles Notch, inhibant ainsi la croissance des lignées cellulaires dépendantes du Notch et des xénogreffes tumorales . Les cibles moléculaires impliquées comprennent le récepteur Notch, CSL (CBF1, Suppresseur de Hairless, Lag-1) et Mastermind-like 1 .

Comparaison Avec Des Composés Similaires

IMR-1 est unique en sa capacité à cibler spécifiquement le complexe d'activation de la transcription Notch. Des composés similaires incluent:

This compound se distingue par sa perturbation spécifique du recrutement de Mastermind-like 1, ce qui en fait un outil précieux dans la recherche sur le cancer et le développement thérapeutique .

Propriétés

IUPAC Name |

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJWPQRZMBKTG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes IMR-1's mechanism of action unique compared to other Notch inhibitors?

A1: Unlike many Notch inhibitors that target γ-secretase, this compound directly disrupts the Notch transcriptional activation complex. [] It achieves this by preventing the recruitment of Mastermind-like 1 (MAML1) to the complex assembled on DNA. [, ] This disruption effectively attenuates the transcription of Notch target genes. []

Q2: How does this compound's impact on the Notch pathway translate to observable cellular effects?

A2: By inhibiting the Notch pathway, this compound has shown to hinder the proliferation of Notch-dependent cell lines. [] Additionally, in a study on thyroid cancer cells, this compound was found to reverse the inhibitory effects of miR-124 mimics on cell proliferation. [] This suggests that this compound can counteract the anti-proliferative effects induced by manipulating the Notch pathway.

Q3: Can you elaborate on the role of this compound in the context of specific cell types?

A3: Research on calcific aortic valve disease (CAVD) reveals cell-type specific effects of this compound. In porcine aortic valvular interstitial cells (PAVICs), this compound's effect on calcification differed from another Notch inhibitor, DAPT, and this difference correlated with active β-catenin signaling. [] Interestingly, in 3D cultures, this compound failed to reduce calcification induced by osteogenic media in PAVICs with constitutively active β-catenin, unlike DAPT. [] This highlights the complex interplay between Notch and Wnt signaling pathways and emphasizes the cell-type specific responses to this compound.

Q4: Has research investigated the stability and material compatibility of this compound under various conditions?

A4: Currently, the provided abstracts don't provide details on the material compatibility, stability under various conditions, or specific applications of this compound. Exploring these aspects would necessitate referring to the full research articles.

Q5: Have computational chemistry and modeling techniques been employed in this compound research?

A5: The abstract mentioning the discovery of this compound indicates the use of computer-aided drug design to explore potential ligand-binding sites and screen for compounds disrupting the Notch transcriptional activation complex. [] This suggests the utilization of computational chemistry and modeling in the initial stages of this compound development.

Q6: Are there any established Structure-Activity Relationship (SAR) studies for this compound or its analogs?

A6: The provided abstracts lack information regarding specific SAR studies for this compound or its analogs. Investigating how structural modifications impact its activity, potency, and selectivity would require further research.

Q7: What analytical methods are commonly used for characterizing and quantifying this compound?

A7: Details regarding the specific analytical methods employed for this compound are absent in the provided abstracts. Information on techniques like spectroscopy, chromatography, or mass spectrometry would necessitate referring to the complete research articles.

Q8: What in vitro and in vivo models have been used to assess the efficacy of this compound?

A8: this compound's efficacy has been evaluated in various models. In vitro studies demonstrated its ability to inhibit the growth of Notch-dependent cell lines. [] Additionally, it was tested in vivo using patient-derived tumor xenografts, where it significantly hindered tumor growth. [] Furthermore, research on CAVD used porcine valvular cells to understand this compound's effects on calcification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)